tert-Butylurea

Overview

Description

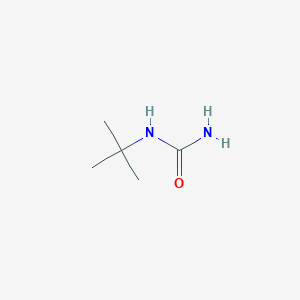

tert-Butylurea (CAS: Not explicitly provided; molecular formula: C₅H₁₂N₂O) is a substituted urea derivative featuring a tert-butyl group attached to the urea backbone. This compound is widely utilized in medicinal chemistry and organic synthesis due to its ability to modulate hydrogen bonding, steric effects, and lipophilicity. Its tert-butyl substituent enhances metabolic stability and influences binding interactions in biological systems, making it a critical functional group in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylurea can be synthesized by treating urea with tert-butanol in the presence of concentrated sulfuric acid. The reaction is typically carried out at a temperature range of 20–25°C with ice cooling to control the exothermic nature of the reaction . The reaction can be represented as follows:

Urea+tert-ButanolH2SO4this compound+Water

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization from hot water or ethanol to remove impurities such as N,N’-di-tert-butylurea .

Chemical Reactions Analysis

Reaction Scheme:

-

Intermediate Synthesis (tert-Butylurea Formation):

-

Isolation :

Key Data Table:

| Parameter | Value/Detail |

|---|---|

| Reaction Temperature | 20–25°C |

| Molar Ratio (MTBE:Urea) | 1:1 |

| Catalyst | Concentrated H₂SO₄ (98%) |

| Yield (Dry Basis) | >90% |

Hydrolysis to tert-Butylamine

This compound undergoes alkaline hydrolysis to produce tert-butylamine , a valuable intermediate in organic synthesis :

Reaction Mechanism:

-

Alkaline Hydrolysis :

Key Observations:

-

The reaction proceeds via nucleophilic attack by hydroxide ions on the urea carbonyl group.

-

Stable tert-butyl carbocation intermediates form under acidic conditions, as evidenced in SN1 mechanisms .

Acid-Catalyzed De-tert-butylation

Recent studies demonstrate that this compound undergoes acid-assisted dealkylation , removing the tert-butyl group to stabilize urea bonds :

Reaction Pathway:

-

Protonation : Acid (e.g., HCl, methanesulfonic acid) protonates the urea carbonyl.

-

Carbocation Formation : tert-Butyl carbocation forms and detaches.

-

Rearrangement : Stable urea bond remains post-departure of tert-butyl group .

Kinetic Data:

| Acid Concentration (M) | Reaction Rate (s⁻¹) |

|---|---|

| 0.05 | 0.12 |

| 0.10 | 0.25 |

| 0.20 | 0.49 |

Stability and Decomposition

This compound decomposes under strongly acidic conditions, forming isocyanic acid and tert-butylamine :

-

Pathway :

-

Irreversibility : Observed in crosslinked polymers, where dealkylation eliminates dynamic urea bonds .

Mechanical Property Comparison:

| Property | Untreated Polymer | Acid-Treated Polymer |

|---|---|---|

| Young’s Modulus (MPa) | 0.5 | 5.0 |

| Creep Resistance | Low | High |

Scientific Research Applications

Chemical Properties of tert-Butylurea

Chemical Structure:

- Molecular Formula: CHNO

- IUPAC Name: 1,1-Dimethylurea

This compound features a bulky tert-butyl group that imparts unique properties, making it useful in various chemical reactions and applications.

Scientific Research Applications

-

Organic Synthesis

- This compound is utilized in the synthesis of various urea derivatives. For instance, it can react with amines to form tropolonylureas, which are otherwise difficult to synthesize . This reaction typically involves the elimination of tert-butylamine, showcasing its utility in forming complex organic molecules.

-

Polymer Chemistry

- In polymer science, this compound is significant for creating hindered urea bonds. These bonds enhance the mechanical properties and stability of polymers. Recent studies have shown that acid-assisted de-tert-butylation can stabilize hindered urea polymers without degrading their backbone structures . This method allows for better processing and recycling of polyureas, expanding their application in materials science.

- Thermal Properties Studies

-

Pharmaceutical Applications

- The compound has potential pharmaceutical applications due to its ability to form stable complexes with various drugs. This property can enhance drug solubility and bioavailability, making it a candidate for formulation development in the pharmaceutical industry.

Case Study 1: Stabilization of Hindered Urea Polymers

A recent study demonstrated the effectiveness of this compound in stabilizing hindered urea polymers through an acid-induced de-tert-butylation reaction. The results indicated:

- Complete removal of the tert-butyl group.

- Enhanced mechanical properties of the resulting polymers.

- Increased stability without compromising the polymer backbone integrity .

Case Study 2: Synthesis of Tropolonylureas

Research highlighted the synthesis of tropolonylureas via the reaction of this compound with specific amines. This method allowed for:

- The formation of previously inaccessible compounds.

- Demonstrated the utility of this compound as a key reagent in organic synthesis .

Data Tables

Mechanism of Action

The mechanism by which tert-Butylurea exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes, thereby altering their function . The pathways involved in these interactions are still under investigation, but they are believed to involve the disruption of normal protein-protein interactions and enzyme-substrate binding .

Comparison with Similar Compounds

Structural and Physicochemical Properties

tert-Butylurea is structurally distinct from other urea derivatives due to the bulky tert-butyl group, which increases steric hindrance and reduces polarity compared to smaller alkyl or aryl substituents. For example:

- Methylurea (C₂H₆N₂O): Lacks steric bulk, leading to higher water solubility but lower metabolic stability.

- Ethylurea (C₃H₈N₂O): Intermediate in size, balancing solubility and steric effects.

The tert-butyl group in this compound contributes to a higher logP value (~1.5–2.0) compared to methylurea (logP ~−0.5), enhancing membrane permeability .

Comparison with Non-Urea tert-Butyl Derivatives

This compound’s urea moiety differentiates it from other tert-butyl-containing compounds:

- tert-Butyl Esters (e.g., tert-butyl acetate): Higher volatility and lower hydrogen-bonding capacity, limiting their use in drug design .

- tert-Butyl Carbamates (e.g., tert-butyl carbamate): Serve as protective groups in organic synthesis but lack direct biological activity .

Data Tables

Table 1: Inhibitory Activity of this compound Derivatives Against DdlB

| Compound ID | Substituents | IC₅₀ (μM) | Potency vs. Precursor |

|---|---|---|---|

| 13 | 3,5-Dimethoxy (diamine) | 890 | Baseline |

| 14 | 3,5-Dimethoxy (this compound) | 340 | 2.6× increase |

| 19 | 3,5-Bis(trifluoromethyl) | 260 | 3.4× increase |

| 34 | Ortho-substituted (this compound) | 453 | 1.5× decrease |

Data sourced from enzyme inhibition studies .

Table 2: Structural Similarity of this compound to Related Compounds

| Compound | CAS Number | Similarity Index* | Key Structural Features |

|---|---|---|---|

| This compound | - | 1.00 | Urea + tert-butyl |

| tert-Butyl carbamate | 4248-19-5 | 0.85 | Carbamate + tert-butyl |

| Methylurea | 598-50-5 | 0.65 | Urea + methyl |

| Phenylurea | 64-10-8 | 0.55 | Urea + phenyl |

Similarity index derived from molecular descriptor analysis .

Research Implications

The tert-butyl group in this compound optimizes bioactivity by balancing lipophilicity and steric effects, making it superior to smaller or aromatic substituents in specific contexts. However, substitution patterns (meta vs. ortho) critically influence potency, emphasizing the need for rational design in drug development .

Biological Activity

Introduction

Tert-butylurea is a compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a urea moiety. Its chemical structure can be represented as follows:

The bulky tert-butyl group contributes to its hydrophobic characteristics, influencing its interaction with biological targets.

Antiviral Activity

One notable application of this compound derivatives is in antiviral drug development. For instance, in the case of boceprevir, a potent HCV protease inhibitor, this compound served as a capping agent in its synthesis. Boceprevir exhibited significant antiviral activity with an enzyme inhibition constant (Ki) of 14 nM and an effective concentration (EC90) of 0.35 µM in cell-based assays . This highlights the potential of this compound in developing effective antiviral agents.

Anticancer Properties

Research has indicated that compounds containing urea functionalities, including this compound derivatives, exhibit anticancer properties. A study demonstrated that certain urea derivatives showed significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.7 to 28.7 µM across different types of cancer cells . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit specific enzymes involved in cellular processes, such as GSK-3β, which plays a role in cell signaling and proliferation .

- Oxidative Stress Modulation : Some studies suggest that this compound may influence oxidative stress pathways, potentially offering protective effects against oxidative damage in cells .

Metabolic Stability

A significant aspect of drug design involving this compound is its metabolic stability. Research indicates that the presence of the tert-butyl group can enhance metabolic stability by reducing the rate of oxidative metabolism in liver microsomes. This property is crucial for maintaining therapeutic levels of drugs in vivo .

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Compound | IC50 Value (µM) | Target/Mechanism |

|---|---|---|---|

| Antiviral | Boceprevir | 0.35 | HCV Protease Inhibition |

| Anticancer | Urea Derivative 4 | 25.1 | Broad-spectrum Antitumor Activity |

| Enzyme Inhibition | GSK-3β Inhibitor | 140 | Glycogen Synthase Kinase Inhibition |

| Oxidative Stress | Tert-Butyl Derivative | Not specified | Modulation of Oxidative Pathways |

This table summarizes key findings related to the biological activities associated with this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butylurea, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthesis Optimization : The most common method involves the reaction of tert-butylamine with urea or its derivatives under controlled pH and temperature. For example, a two-step process using tert-butyl isocyanate and ammonia yields tert-Butylurea with >85% purity .

- Condition Variables : Adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (amine:urea) significantly impacts crystallinity and byproduct formation. HPLC or GC-MS should be used to monitor intermediates .

- Purity Validation : Recrystallization in non-polar solvents (e.g., hexane) followed by melting point analysis (literature range: 142–145°C) and -NMR (δ 1.2 ppm for tert-butyl protons) ensures purity .

Q. How can researchers reliably characterize this compound’s structural and spectroscopic properties?

Methodological Answer:

- Spectroscopic Techniques :

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm) and N-H stretches (~3300 cm).

- NMR : -NMR should resolve tert-butyl protons as a singlet (δ 1.2 ppm), while -NMR shows carbonyl carbon at ~158 ppm .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding networks, critical for understanding solubility .

Q. What are the primary applications of this compound in organic synthesis or medicinal chemistry?

Methodological Answer:

- Intermediate Utility : Acts as a precursor for tert-butyl carbamates in peptide synthesis. Its steric bulk aids in stabilizing transition states in asymmetric catalysis .

- Pharmacological Relevance : Used in kinase inhibitor scaffolds (e.g., EGFR inhibitors) due to hydrogen-bonding capacity. In vitro assays (IC measurements) should pair with computational docking studies to validate binding modes .

Advanced Research Questions

Q. How do competing reaction pathways during this compound synthesis lead to byproducts, and how can they be minimized?

Methodological Answer:

- Mechanistic Analysis : Side reactions (e.g., hydrolysis of tert-butyl isocyanate to tert-butylamine) occur under aqueous conditions. Kinetic studies (e.g., -NMR reaction monitoring) identify rate-limiting steps .

- Mitigation Strategies : Use anhydrous solvents (e.g., THF) and scavengers (e.g., molecular sieves) to suppress hydrolysis. DOE (Design of Experiments) optimizes temperature (40–60°C) and catalyst loading (e.g., DBU) .

Q. What contradictions exist in reported solubility data for this compound, and how can experimental reproducibility be improved?

Methodological Answer:

- Data Discrepancy Analysis : Literature reports solubility in water as 0.5–1.2 mg/mL at 25°C. Variations arise from crystallinity (polymorphs) or impurities. Use DSC (Differential Scanning Calorimetry) to confirm polymorphic consistency .

- Standardized Protocols : Adopt OECD guidelines for solubility testing: equilibrate saturated solutions for 24 hours, filter (0.45 µm), and quantify via UV-Vis (λ = 210 nm) with triplicate measurements .

Q. How does this compound’s stability under acidic/basic conditions impact its utility in drug delivery systems?

Methodological Answer:

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking. Under pH < 3, hydrolysis to tert-butylamine and CO occurs. Use Arrhenius plots to extrapolate shelf life .

- Formulation Strategies : Encapsulation in pH-responsive polymers (e.g., Eudragit®) or co-crystallization with carboxylic acids enhances gastric stability .

Q. What computational methods are effective for predicting this compound’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT Modeling : Use Gaussian or ORCA software to calculate transition-state energies for urea cleavage or nucleophilic attacks. Basis sets (e.g., B3LYP/6-31G*) validate hydrogen-bonding interactions .

- MD Simulations : Simulate solvation effects (e.g., in DMSO) using GROMACS to predict aggregation behavior, critical for catalyst design .

Properties

IUPAC Name |

tert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEHSYHLHLHPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044365 | |

| Record name | (1,1-Dimethylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-12-3 | |

| Record name | tert-Butylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1-Dimethylethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,1-Dimethylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1-DIMETHYLETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T81TP489AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.